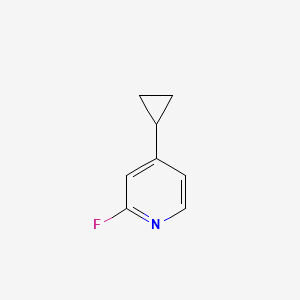

4-cyclopropyl-2-fluoropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-cyclopropyl-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This method involves the use of boron reagents and palladium catalysts to couple cyclopropyl and fluoropyridine fragments .

Analyse Chemischer Reaktionen

4-Cyclopropyl-2-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the 2-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Cyclopropyl-2-fluoropyridine has potential applications in drug discovery due to its structural features that enhance biological activity. Compounds containing fluorinated pyridine moieties are often associated with significant pharmacological properties, including antibacterial and antifungal activities. The introduction of fluorine can improve the metabolic stability of drugs, as seen in several marketed pharmaceuticals that incorporate fluorinated structures .

Case Study: CNS Disorders

Research has indicated that fluorinated compounds can serve as effective agonists for serotonin receptors, particularly the 5-HT2C receptor, which is a promising target for treating central nervous system disorders such as obesity and schizophrenia. The incorporation of fluorine into cyclopropane derivatives enhances their potency and selectivity, making them viable candidates for therapeutic development .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in reactions involving carbon-fluorine bond formation is particularly valuable in synthesizing complex molecules. The strategic placement of functional groups allows for the development of new synthetic pathways that can lead to biologically active compounds.

Synthetic Routes

Several synthetic methods have been proposed for preparing this compound, often involving cyclization reactions that utilize Lewis acids as catalysts. These methods not only yield high purity products but also facilitate large-scale production due to their simplicity and efficiency .

Wirkmechanismus

The mechanism of action of 4-cyclopropyl-2-fluoropyridine is not extensively detailed in the literature. like other fluorinated pyridines, it is likely to interact with biological targets through its electron-withdrawing fluorine atom, which can influence the compound’s reactivity and binding properties . The specific molecular targets and pathways involved would depend on the context of its application, such as its use in medicinal chemistry or as an imaging agent .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 2,6-difluoropyridine . These compounds share similar structural features but differ in the number and position of fluorine atoms, which can affect their chemical reactivity and applications. The presence of the cyclopropyl group in this compound adds to its uniqueness, potentially offering different steric and electronic properties compared to its analogs .

Biologische Aktivität

4-Cyclopropyl-2-fluoropyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its pharmacological properties, synthetic pathways, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C10H10FN and a molecular weight of approximately 137.16 g/mol. The compound features a pyridine ring with a cyclopropyl group and a fluorine atom, which can influence its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing fluorinated pyridine moieties, including this compound, often exhibit antibacterial and antifungal activities. The presence of the electronegative fluorine atom enhances binding interactions with biological targets, potentially increasing the efficacy of these compounds in therapeutic applications.

Antimicrobial Properties

While specific biological activity data for this compound is limited, structural analogs have shown promising results in antimicrobial assays. Variations of pyridine derivatives have been explored as scaffolds for developing new antimicrobial agents due to their ability to disrupt microbial cell functions.

Synthetic Routes

Several synthetic pathways have been proposed for the preparation of this compound. These methods typically involve reactions that facilitate the introduction of the cyclopropyl group and the fluorine atom onto the pyridine ring. The strategic placement of these functional groups allows for diverse chemical transformations and potential applications in drug discovery.

Study on Antioxidant Activity

A study focused on the synthesis and evaluation of biological activities of derivatives related to 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-23-dihydrothiazoles reported promising antioxidant properties. Compounds derived from this structural class demonstrated significant antifungal activity, with some showing lower IC50 values compared to standard references .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of fluorinated cyclopropane derivatives has indicated that modifications to the cyclopropyl moiety can lead to enhanced potency at specific receptor targets, such as the 5-HT2C receptor. This receptor is implicated in various central nervous system disorders, making it a valuable target for drug development .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Cyclopropyl-2-fluoropyridine | C10H10FN | Different position for the cyclopropyl group |

| 4-Cyclobutyl-2-fluoropyridine | C10H10FN | Features a cyclobutyl group instead of cyclopropyl |

| 3-Cyclopropyl-2-fluoropyridine | C10H10FN | Cyclopropyl group at the third position |

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and potential biological properties compared to other similar compounds.

Eigenschaften

IUPAC Name |

4-cyclopropyl-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXWJFHQOXGATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.